

Application Note: Quantitative Analysis of Ampelopsin F using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Ampelopsin F	
Cat. No.:	B12324271	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of **Ampelopsin F** (also known as Dihydromyricetin). The described method is applicable for the analysis of **Ampelopsin F** in various matrices, particularly in extracts from plant sources such as Ampelopsis grossedentata. This document provides comprehensive experimental protocols, method validation data, and system suitability requirements to ensure reliable and reproducible results for researchers, scientists, and professionals in the drug development industry.

Introduction

Ampelopsin F, a flavanonol compound, is a significant bioactive constituent found in several medicinal plants, most notably in Ampelopsis grossedentata (vine tea). It has garnered considerable interest due to its wide range of pharmacological activities. Consequently, a precise and reliable analytical method is essential for its quantification in raw materials, extracts, and finished products to ensure quality control and support further research and development. This application note presents a validated reversed-phase HPLC-UV method that is specific, accurate, and precise for the determination of Ampelopsin F.

Experimental



Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 μm particle size) is recommended.
- · Chemicals and Reagents:
 - Ampelopsin F reference standard (purity ≥ 98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Phosphoric acid (analytical grade)
 - Water (HPLC grade or ultrapure)

Chromatographic Conditions

A specific method for the determination of **Ampelopsin F** utilizes a mobile phase of methanol, water, and phosphoric acid in a ratio of 25:75:0.1 (v/v/v).[1] The separation is performed on an ODS (C18) column at a flow rate of 1.0 mL/min, with UV detection at 289 nm.[1] An alternative method suggests a mobile phase of 0.1% aqueous phosphoric acid and acetonitrile (85:15 v/v) with detection at 290 nm.[2]

Table 1: HPLC Chromatographic Conditions



Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol : Water : Phosphoric Acid (25 : 75 : 0.1, v/v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	Ambient (or controlled at 25 °C for better reproducibility)
Injection Volume	10 μL
Detection Wavelength	289 nm[1]
Run Time	Approximately 15 minutes

Protocols

Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ampelopsin
 F reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., dried leaves of Ampelopsis grossedentata) into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
- Filtration: Allow the extract to cool to room temperature and filter through a 0.45 μm syringe filter into an HPLC vial.



• Dilution: Depending on the expected concentration of **Ampelopsin F**, the filtrate may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of **Ampelopsin F**, and a sample extract. The retention time of the peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.

Linearity

Linearity was assessed by analyzing the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

Table 2: Linearity Data for **Ampelopsin F** Quantification

1 15,234 5 76,170 10 152,340 25 380,850 50 761,700 100 1,523,400	Concentration (µg/mL)	Peak Area (arbitrary units)
10 152,340 25 380,850 50 761,700 100 1,523,400	1	15,234
25 380,850 50 761,700 100 1,523,400	5	76,170
50 761,700 100 1,523,400	10	152,340
100 1,523,400	25	380,850
	50	761,700
	100	1,523,400
R ² 0.9998	R ²	0.9998



Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **Ampelopsin F** standard was spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)
Low	10	9.85	98.5
Medium	25	25.45	101.8
High	50	49.60	99.2
Average	99.8		

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was determined by analyzing six replicate injections of a standard solution at a medium concentration level. The relative standard deviation (%RSD) should be less than 2%.

Table 4: Precision Data

Precision Type	%RSD
Repeatability (Intra-day)	0.85
Intermediate (Inter-day)	1.23

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.



Table 5: LOD and LOQ Values

Parameter	Value (μg/mL)
LOD	0.1
LOQ	0.3

System Suitability

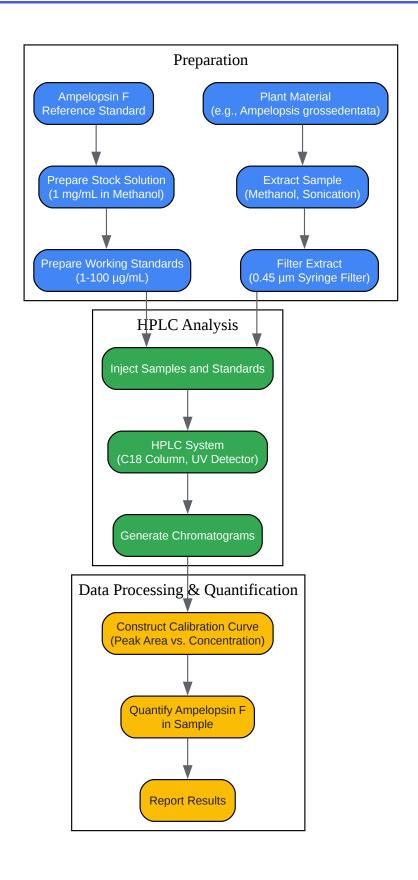
To ensure the performance of the HPLC system, system suitability tests should be performed before each analytical run.

Table 6: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
%RSD of Peak Area	< 2.0% (for n=6)

Visualizations

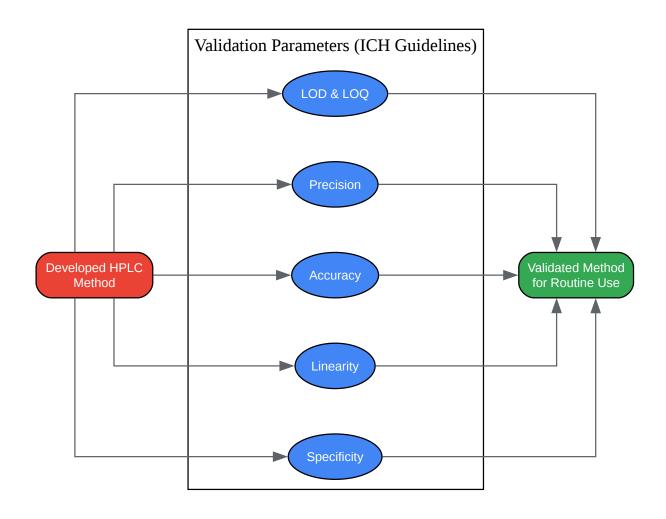




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Caption: Experimental workflow for the quantification of **Ampelopsin F**.





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Caption: Logical relationship of the HPLC method validation process.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of **Ampelopsin F**. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of **Ampelopsin F** in plant extracts and other sample matrices. The provided protocols and validation data serve as a comprehensive guide for researchers and industry professionals.



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References

- 1. [Determination of ampelopsin in the different parts of Ampelopsis grossedentata in different seasons by RP-HPLC] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Ampelopsin F using a Validated HPLC-UV Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12324271#hplc-uv-method-development-for-ampelopsin-f-quantification]

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